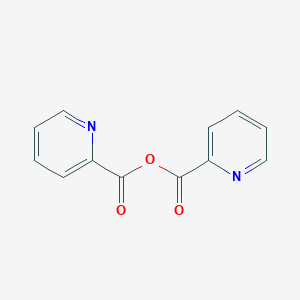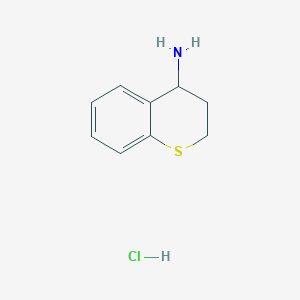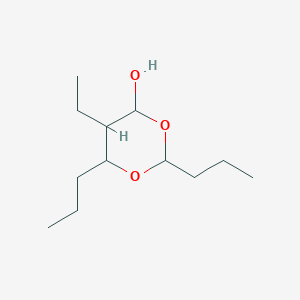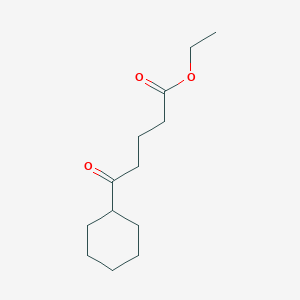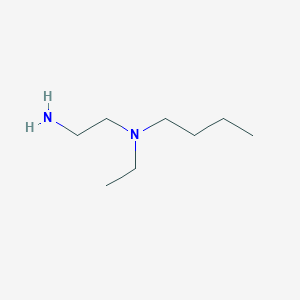
4-Methylpyridin-2-sulfonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-methylpyridine-2-sulfonic acid involves various strategies. For instance, the synthesis of 4,4'-bipyridinium sulfonic acid chloride, a solid acid, was achieved and characterized by multiple spectroscopic methods, demonstrating its application as a catalyst for the preparation of amidoalkyl phenols . Similarly, the synthesis of dianionic-headed 4-sulfoalkanoic acid surfactants, which are structurally related to 4-methylpyridine-2-sulfonic acid, was performed through radical addition and subsequent oxidation, providing a convenient strategy for creating surfactants with both carboxylic acid and sulfonic acid functionalities .
Molecular Structure Analysis
The molecular structure of compounds related to 4-methylpyridine-2-sulfonic acid has been extensively studied. For example, the crystal structure of a compound containing 4,4'-bipyridine and 4-(sulfonylglycine)benzoic acid was determined, revealing the importance of hydrogen bonding and weak interactions in the structure . Additionally, the crystal structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide were determined, showcasing conformational polymorphism among the different forms .
Chemical Reactions Analysis
Chemical reactions involving 4-methylpyridine-2-sulfonic acid derivatives have been explored. Substitution reactions of 5-nitropyridine-2-sulfonic acid led to the formation of various 2,5-disubstituted pyridines, demonstrating the versatility of the sulfonate group in nucleophilic substitution reactions . Moreover, the coordination chemistry of pyridine-2-sulfonates has been investigated, resulting in the formation of novel coordinative and hydrogen-bonded supramolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylpyridine-2-sulfonic acid derivatives have been characterized through various analytical techniques. The poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate was used as a dual acidic catalyst, and its properties such as reusability and eco-friendliness were highlighted . The excited-state properties and electron-transfer reactions of ruthenium(II) complexes containing 2,2'-bipyridine-4,4'-disulphonic acid were studied, providing insights into the luminescent states and quenching mechanisms .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
4-Methylpyridin-2-sulfonsäure: wird bei der Synthese verschiedener heterocyclischer Verbindungen verwendet, die für die Entwicklung von Arzneimitteln von entscheidender Bedeutung sind. Die Sulfonsäuregruppe ist eine wichtige funktionelle Gruppe in der pharmazeutischen Chemie, da sie die Löslichkeit und Bioverfügbarkeit von Wirkstoffmolekülen verbessern kann .
Landwirtschaftliche Chemikalien
In der Landwirtschaft dienen Derivate der This compound als Zwischenprodukte zur Herstellung von Pflanzenwachstumsreglern und Herbiziden. Diese Verbindungen helfen, den Ernteertrag zu steigern und Pflanzen vor Schädlingen und Krankheiten zu schützen .
Biomaterialien und regenerative Medizin
Der Sulfonierungsprozess, bei dem Sulfonsäuregruppen an Moleküle addiert werden, ist in Biomaterialien von Bedeutung. Sulfonierte Moleküle, einschließlich solcher, die von This compound abgeleitet sind, werden verwendet, um Hydrogele, Gerüste und Nanopartikel zu erzeugen. Diese Materialien unterstützen die Zellanhaftung, Proliferation und Differenzierung, die für die Gewebezüchtung und regenerative Medizin unerlässlich sind .
Katalyse
This compound: und ihre Derivate können als Katalysatoren in verschiedenen chemischen Reaktionen fungieren. Ihre Fähigkeit, Reaktionen zu beschleunigen, macht sie in Forschungsanwendungen wertvoll, bei denen Geschwindigkeit und Effizienz entscheidend sind .
Umweltanalytik
Diese Verbindung wird auch in der Umweltanalytik verwendet, insbesondere bei der Bestimmung von aromatischen Aminen und Pyridinen im Boden. Dies ist wichtig für die Überwachung von Umweltverschmutzung und die Gewährleistung der Umweltsicherheit .
Spezialchemikalien
Die Sulfonsäuregruppe ist eine vielseitige funktionelle Gruppe, die bei der Synthese von Spezialchemikalien verwendet wird. Diese Chemikalien finden Anwendung in verschiedenen Branchen, darunter Elektronik, Gummi, Farben, Textilien und Öl & GasThis compound dient als Baustein für diese Anwendungen .
Zukünftige Richtungen
The future directions in the research of pyridine derivatives, including 4-methylpyridine-2-sulfonic Acid, involve the development of new synthetic methods and the exploration of their biological activities . The goal is to design novel antibiotics/drugs based on the pyridine scaffold that could offer high bioactivity and lesser toxicity .
Wirkmechanismus
Target of Action
4-Methylpyridine-2-sulfonic Acid, like other pyridine derivatives, primarily targets various biochemical pathways in microorganisms . The specific targets can vary depending on the organism and the environmental conditions.
Mode of Action
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . This reactivity likely plays a key role in the compound’s interaction with its targets.
Biochemical Pathways
4-Methylpyridine-2-sulfonic Acid affects several biochemical pathways. For instance, in Pseudonocardia sp. strain M43, transient accumulation of 2-hydroxy-4-methylpyridine was observed during growth on 4-methylpyridine as a sole carbon and nitrogen source . This suggests that 4-Methylpyridine-2-sulfonic Acid may be involved in the metabolism of pyridine derivatives in certain microorganisms.
Result of Action
Its involvement in the metabolism of pyridine derivatives suggests that it could have significant effects on cellular processes in organisms that metabolize these compounds .
Action Environment
The action of 4-Methylpyridine-2-sulfonic Acid can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and the specific characteristics of the organism it is interacting with can all affect its efficacy and stability .
Eigenschaften
IUPAC Name |
4-methylpyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-7-6(4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONZDBBPJRDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376492 | |
| Record name | 4-methylpyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18616-04-1 | |
| Record name | 4-Methyl-2-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18616-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylpyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-methylpyridine-2-sulfonic acid interact with metal ions, and what is the structural outcome of this interaction?
A1: The research demonstrates that 4-methylpyridine-2-sulfonic acid acts as a ligand, coordinating with metal ions like Zinc(II) to form coordination polymers. [] Specifically, it coordinates in a tridentate manner, meaning it binds to the metal ion through three donor atoms: the nitrogen atom in the pyridine ring, the oxygen atom of the sulfonate group, and another oxygen atom from a neighboring molecule's sulfonate group. This bridging interaction leads to the formation of a one-dimensional infinite coordination polymer with the formula [Zn(4-methylpyridine-2-sulfonate)2]n. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)


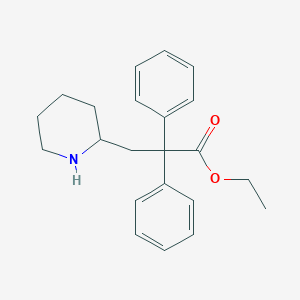

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
